molecular formula C12H18N2O B12798149 Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- CAS No. 107598-68-5

Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl-

Cat. No.: B12798149
CAS No.: 107598-68-5
M. Wt: 206.28 g/mol
InChI Key: PBJQOIDMQOTJHR-UHFFFAOYSA-N
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Description

Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is a carbonyl group attached to two amine groups The specific structure of this compound includes a 4-ethyl-3-methylphenyl group and two N,N-dimethyl groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- typically involves the reaction of 4-ethyl-3-methylphenyl isocyanate with N,N-dimethylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. Industrial production methods are optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(4-methylphenyl)-N,N-dimethyl-
  • Urea, N-(4-ethylphenyl)-N,N-dimethyl-
  • Urea, N-(3-methylphenyl)-N,N-dimethyl-

Uniqueness

Urea, N-(4-ethyl-3-methylphenyl)-N,N-dimethyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both 4-ethyl and 3-methyl groups on the phenyl ring distinguishes it from other similar compounds and may confer distinct properties and applications.

Properties

CAS No.

107598-68-5

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(4-ethyl-3-methylphenyl)-1,1-dimethylurea

InChI

InChI=1S/C12H18N2O/c1-5-10-6-7-11(8-9(10)2)13-12(15)14(3)4/h6-8H,5H2,1-4H3,(H,13,15)

InChI Key

PBJQOIDMQOTJHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)NC(=O)N(C)C)C

Origin of Product

United States

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